Physicochemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
Physicochemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
Executive Summary
2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS 886501-99-1) is a highly specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its extreme steric congestion—flanked by a chloro group at the 2-position and a trifluoromethyl group at the 6-position—this compound exhibits unique reactivity profiles compared to standard benzyl halides.[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, emphasizing the kinetic implications of its 2,6-disubstitution pattern.[2]
Chemical Identity & Structural Analysis
The structural integrity of this molecule is defined by the interplay between the electron-withdrawing nature of the trifluoromethyl/dichloro motifs and the steric bulk surrounding the benzylic carbon.[1]
| Parameter | Data |
| IUPAC Name | 2-(Bromomethyl)-3,4-dichloro-1-(trifluoromethyl)benzene |
| CAS Number | 886501-99-1 |
| Molecular Formula | C₈H₄BrCl₂F₃ |
| Molecular Weight | 307.92 g/mol |
| InChIKey | BTXOBZONYMZJCP-UHFFFAOYSA-N |
| SMILES | FC(F)(F)C1=C(CBr)C(Cl)=C(Cl)C=C1 |
Structural Insights: The "Ortho-Effect"
The 2,3-dichloro-6-(trifluoromethyl) substitution pattern creates a "steric canyon" around the reactive benzylic center.[1][2]
-
Electronic Deactivation: The cumulative inductive effect (-I) of the -CF₃ and two -Cl groups severely decreases electron density in the aromatic ring.[1][2] This destabilizes any potential benzylic carbocation intermediate, significantly retarding
hydrolysis rates compared to unsubstituted benzyl bromide.[2] -
Steric Shielding: The -CF₃ group (approximate van der Waals radius similar to an isopropyl group) at position 6 and the Chlorine at position 2 effectively block the trajectory for backside nucleophilic attack (
).[1][2] Consequently, substitution reactions require elevated temperatures or polar aprotic solvents to proceed efficiently.
Physicochemical Properties
Note: Experimental values for this specific isomer are proprietary to select manufacturers.[1][2] The data below represents a consensus of available safety data sheets (SDS) and calculated predictive models for this class of poly-halogenated benzyl bromides.
| Property | Value / Description | Implication for Handling |
| Physical State | Liquid (at 20°C) to low-melting solid | May solidify in cold storage; requires gentle warming before aliquoting.[1][2] |
| Density | ~1.7 - 1.8 g/cm³ (Predicted) | High density facilitates phase separation in aqueous workups (bottom layer).[1] |
| Boiling Point | >240°C (Predicted at 760 mmHg) | High boiling point makes removal by rotary evaporation difficult; purification via column chromatography is preferred.[2] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Insoluble in water; hydrolyzes slowly at the interface. |
| Flash Point | >110°C (Predicted) | Classified as a combustible liquid (Class IIIB).[2] |
| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Low volatility reduces inhalation risk compared to lower MW benzyl halides, but lachrymatory potential remains.[2] |
Synthetic Pathways
The primary route to 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is the Wohl-Ziegler bromination of its toluene precursor.[1] This radical pathway is preferred over the conversion of the corresponding alcohol due to the deactivated nature of the ring, which makes the alcohol precursor harder to access via Friedel-Crafts acylation/reduction.[1]
Protocol: Radical Bromination
Precursor: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS 115571-59-0).[1][2] Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).[2]
-
Initiation: Thermal decomposition of AIBN at 80°C generates radical species.[1][2]
-
Propagation: Abstraction of a benzylic hydrogen is the rate-determining step.[1][2] The electron-deficient nature of the toluene ring slows this step relative to electron-rich systems (e.g., p-methoxytoluene), requiring longer reaction times (12-24h).[1]
-
Termination: Radical coupling yields the product.
Critical Optimization:
-
Solvent Choice: Trifluorotoluene is recommended over CCl₄ due to higher boiling point (allows higher reaction temp) and environmental compliance.[2]
-
Light Activation: Supplementing thermal initiation with a tungsten lamp (hν) can accelerate the initiation phase.[2]
Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.[1][2] The electron-deficient ring requires forcing conditions.
Reactivity & Applications
Despite the steric hindrance, the benzylic bromide is a potent electrophile. However, the reaction landscape is dominated by the SN2 mechanism, which is significantly retarded by the 2,6-substituents.
Nucleophilic Substitution Strategy
To overcome the steric barrier (the "ortho-effect"), researchers must employ:
-
High Nucleophilicity: Use soft, highly reactive nucleophiles (e.g., thiols, azides, malonates).[2]
-
Solvent Effects: Use polar aprotic solvents (DMF, NMP) to solvate cations and leave anions "naked" and more reactive.[2]
-
Catalysis: Potassium Iodide (Finkelstein condition) can generate the transient, more reactive benzyl iodide in situ.[2]
Figure 2: Reactivity profile.[2] Dashed lines indicate kinetically disfavored pathways due to steric/electronic factors.[1]
Handling, Safety & Stability
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]
Protocol: Safe Handling
-
Lachrymator Control: This compound is a potent lachrymator.[1][2] All operations must occur within a certified chemical fume hood.[1]
-
Moisture Sensitivity: While less reactive than unhindered benzyl bromides, it will slowly hydrolyze to release HBr gas.[2] Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Neutralization: Spills should be treated with a dilute solution of sodium bisulfite or aqueous sodium bicarbonate to neutralize active bromine species and acidity.[1][2]
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Container: Amber glass (protect from light to prevent photolytic debromination) with a Teflon-lined cap.[1][2]
References
-
Fisher Scientific. (n.d.).[2] Safety Data Sheet: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Retrieved October 26, 2023, from [Link]
-
Proquinorte. (n.d.).[2] Product Specification: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023). Compound Summary: InChIKey BTXOBZONYMZJCP-UHFFFAOYSA-N.[1][2][3][4] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link]
Sources
- 1. ZE7Qpy4258 | C26H24N2O | CID 16727326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | C12H13BrO3 | CID 11150315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 886501-99-1 | Fisher Scientific [fishersci.es]
- 4. Proquinorte. 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide 250mg [proquinorte.com]
